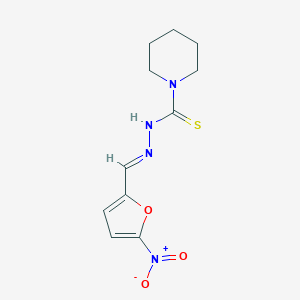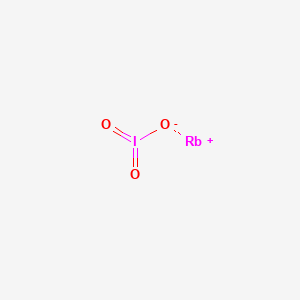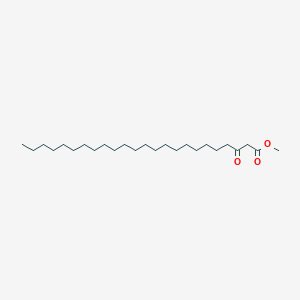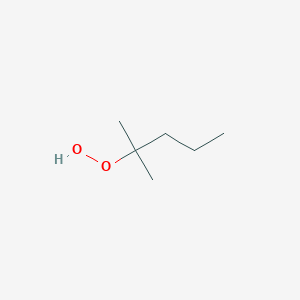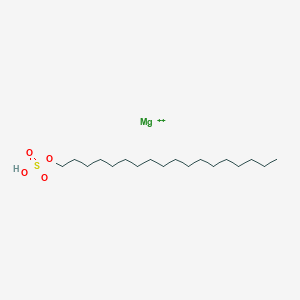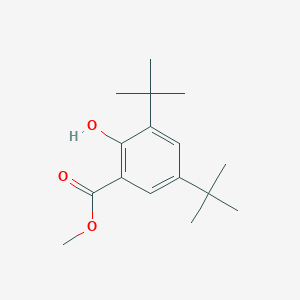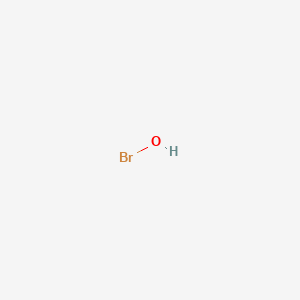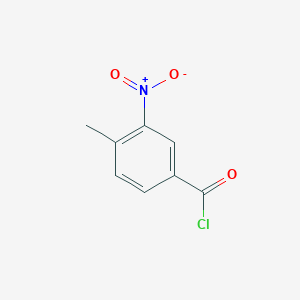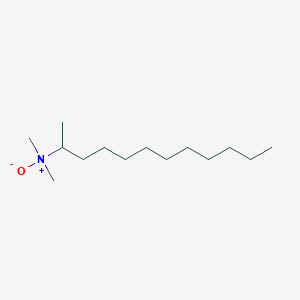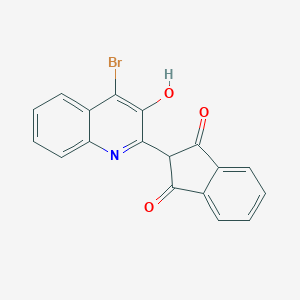
1,3-Bis(hexadecyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(hexadecyloxy)propan-2-ol (BHDP) is a synthetic compound that has been used in scientific research for its unique properties. BHDP is a member of the class of compounds known as glyceryl ethers, which are characterized by the presence of an ether linkage between the glycerol backbone and a hydrophobic group. BHDP has a long hydrophobic chain, which makes it highly soluble in nonpolar solvents and allows it to penetrate biological membranes.
Wirkmechanismus
1,3-Bis(hexadecyloxy)propan-2-ol is thought to interact with biological membranes through hydrophobic interactions, which disrupt the structure and function of the membrane. 1,3-Bis(hexadecyloxy)propan-2-ol has been shown to induce changes in the fluidity and permeability of membranes, which can affect the activity of membrane-bound enzymes and transporters.
Biochemische Und Physiologische Effekte
1,3-Bis(hexadecyloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity and the activation of phospholipase A2 (PLA2) activity. These effects are thought to be mediated through the interaction of 1,3-Bis(hexadecyloxy)propan-2-ol with biological membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Bis(hexadecyloxy)propan-2-ol in lab experiments is its high solubility in nonpolar solvents, which allows it to penetrate biological membranes and interact with membrane-bound proteins. However, one limitation of using 1,3-Bis(hexadecyloxy)propan-2-ol is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research involving 1,3-Bis(hexadecyloxy)propan-2-ol. One area of interest is the development of new liposomal formulations for drug delivery, which could improve the efficacy and safety of current drug therapies. Another area of interest is the use of 1,3-Bis(hexadecyloxy)propan-2-ol as a probe for studying the structure and function of biological membranes, which could lead to a better understanding of membrane-associated diseases. Finally, the development of new synthetic methods for 1,3-Bis(hexadecyloxy)propan-2-ol could lead to the production of more efficient and cost-effective compounds for scientific research.
Synthesemethoden
1,3-Bis(hexadecyloxy)propan-2-ol can be synthesized by a number of methods, including the reaction of glycidol with hexadecanol in the presence of a strong acid catalyst. Other methods include the reaction of glycerol with hexadecyl bromide, or the reaction of hexadecanol with epichlorohydrin followed by the addition of glycerol.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(hexadecyloxy)propan-2-ol has been used in a variety of scientific research applications, including as a membrane probe for studying the structure and function of biological membranes. 1,3-Bis(hexadecyloxy)propan-2-ol has also been used as a surfactant for the preparation of stable emulsions and as a solubilizing agent for hydrophobic compounds. In addition, 1,3-Bis(hexadecyloxy)propan-2-ol has been used as a component of liposomal formulations for drug delivery.
Eigenschaften
CAS-Nummer |
14690-01-8 |
|---|---|
Produktname |
1,3-Bis(hexadecyloxy)propan-2-ol |
Molekularformel |
C35H72O3 |
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
1,3-dihexadecoxypropan-2-ol |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
InChI-Schlüssel |
CSTYETQXRJUWCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Andere CAS-Nummern |
14690-01-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




